molecular formula C25H19BrCl2N2O4 B295611 (4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No. B295611
M. Wt: 562.2 g/mol
InChI Key: UTHHVNUBDRWZCW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of ((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves the inhibition of enzymes such as COX-2 and LOX, which are involved in the inflammatory process. This compound has been shown to bind to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandins and leukotrienes. Additionally, ((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that ((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione possesses anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, ((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to scavenge free radicals and protect against oxidative stress. Studies have also shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using ((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments include its potential applications in medicinal chemistry and its range of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of ((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione. These include further studies on its mechanism of action, its potential applications in cancer treatment, and its safety and efficacy in animal and human studies. Additionally, studies could be conducted to determine the optimal dosage and administration of this compound for therapeutic purposes. Overall, the study of ((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has the potential to lead to the development of new drugs for the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of ((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction of 3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde with 1-phenyl-3,5-dioxopyrazolidine-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory process. Additionally, ((4E)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

properties

Molecular Formula

C25H19BrCl2N2O4

Molecular Weight

562.2 g/mol

IUPAC Name

(4E)-4-[[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H19BrCl2N2O4/c1-2-33-22-13-16(10-18-24(31)29-30(25(18)32)17-6-4-3-5-7-17)11-19(26)23(22)34-14-15-8-9-20(27)21(28)12-15/h3-13H,2,14H2,1H3,(H,29,31)/b18-10+

InChI Key

UTHHVNUBDRWZCW-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCC4=CC(=C(C=C4)Cl)Cl

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.